S-Heptan-2-yl ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Heptan-2-yl ethanethioate is a chemical compound known for its unique structure and properties. It belongs to the class of thioesters, which are compounds containing a sulfur atom bonded to an acyl group. Thioesters are often used in organic synthesis and have various applications in different fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Heptan-2-yl ethanethioate typically involves the reaction of heptan-2-ol with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester. Common catalysts used in this reaction include acids such as sulfuric acid or Lewis acids like zinc chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the esterification reaction, and the product is subsequently purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
S-Heptan-2-yl ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioester can yield the corresponding alcohol and thiol.
Substitution: The thioester group can be substituted by nucleophiles, leading to the formation of different compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thioester under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
S-Heptan-2-yl ethanethioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving thioesters.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of S-Heptan-2-yl ethanethioate involves its interaction with various molecular targets. In biochemical pathways, thioesters are known to participate in acyl transfer reactions, where the acyl group is transferred to a nucleophile. This process is facilitated by enzymes that recognize the thioester group and catalyze the reaction .
Comparison with Similar Compounds
Similar Compounds
- S-Ethyl ethanethioate
- S-Propyl ethanethioate
- S-Butyl ethanethioate
Uniqueness
S-Heptan-2-yl ethanethioate is unique due to its specific alkyl chain length, which can influence its reactivity and properties compared to other thioesters. The heptan-2-yl group provides distinct steric and electronic effects that can affect the compound’s behavior in chemical reactions and its applications .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields Its unique structure and reactivity make it an important molecule for scientific research and industrial processes
Properties
IUPAC Name |
S-heptan-2-yl ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS/c1-4-5-6-7-8(2)11-9(3)10/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRWRNLWASQTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)SC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70824351 |
Source
|
Record name | S-Heptan-2-yl ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70824351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76790-71-1 |
Source
|
Record name | S-Heptan-2-yl ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70824351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.